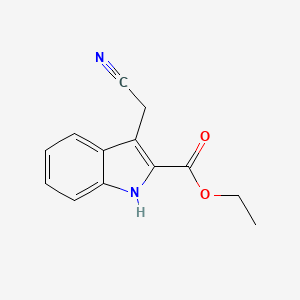

ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate

Overview

Description

Ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This particular compound features a cyanomethyl group and an ethyl ester group attached to the indole core, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with cyanomethylating agents. One common method is the reaction of 3-(cyanomethyl)indole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Electrophilic reagents such as bromine or nitric acid are employed under controlled conditions to achieve substitution on the indole ring.

Major Products

Oxidation: Oxidized derivatives with ketone or aldehyde functionalities.

Reduction: Primary amines or other reduced forms of the nitrile group.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of indole-based biological pathways and their role in various physiological processes.

Medicine: It is a precursor in the development of drugs targeting neurological disorders, cancer, and infectious diseases.

Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The cyanomethyl and ethyl ester groups can further influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

3-(cyanomethyl)-1H-indole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester.

3-(cyanomethyl)-1H-indole: Lacks the carboxylate group, making it less versatile in certain synthetic applications.

Ethyl 3-(aminomethyl)-1H-indole-2-carboxylate: Contains an aminomethyl group instead of a cyanomethyl group, leading to different reactivity and applications.

Uniqueness

Ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The cyanomethyl group offers a site for further functionalization, while the ethyl ester group enhances the compound’s solubility and ease of handling in various solvents.

Biological Activity

Ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate is a notable compound within the indole family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features an indole core with a cyanomethyl substituent at the 3-position and an ethyl ester at the 2-position. This specific structure contributes to its unique chemical properties and biological activities.

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of indole-2-carboxylic acid have shown potent activity against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| Compound 7b | 0.22 | <0.25 | Bactericidal |

| Compound X | 0.50 | <0.75 | Bacteriostatic |

| Ethyl Indole | 1.00 | 1.50 | Fungicidal |

2. Anticancer Activity

Indole derivatives have been extensively researched for their anticancer potential. This compound has been implicated in inhibiting cancer cell proliferation through various mechanisms, including modulation of cell signaling pathways and induction of apoptosis in cancer cells .

Case Study:

In a study evaluating the anticancer effects of indole derivatives, compounds exhibited IC50 values ranging from 10 μM to over 50 μM against different cancer cell lines, indicating promising anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

- Metal Chelation: The indole nucleus can chelate metal ions, which is critical in enzyme inhibition processes, particularly in integrase inhibitors for HIV treatment .

- Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, enhancing its reactivity towards biological targets.

- Cascade Transformations: The compound participates in cascade transformations leading to the formation of biologically active heterocycles.

Pharmacokinetics

Pharmacokinetic studies suggest that indole derivatives possess favorable absorption and distribution characteristics, although specific data on this compound is limited. Similar compounds typically exhibit moderate half-lives and metabolic stability, making them suitable candidates for drug development .

Safety Profile

The safety profile of this compound is still under investigation. Preliminary studies indicate low toxicity levels, with hemolytic activity below toxic thresholds in vitro . However, comprehensive toxicity studies are necessary to establish safety for clinical use.

Properties

IUPAC Name |

ethyl 3-(cyanomethyl)-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-2-17-13(16)12-10(7-8-14)9-5-3-4-6-11(9)15-12/h3-6,15H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUJSJXIABJFER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.